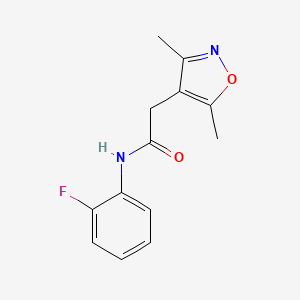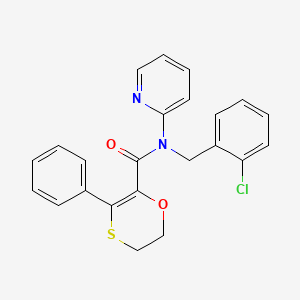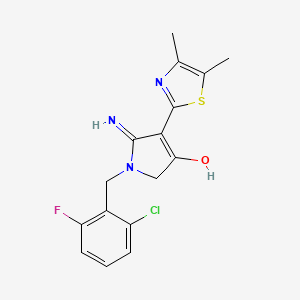![molecular formula C21H21N5O3S2 B12186559 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12186559.png)
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of benzothiadiazole, piperazine, and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. The process begins with the preparation of the benzothiadiazole and indole intermediates, which are then coupled through a series of reactions involving piperazine.
-
Step 1: Synthesis of Benzothiadiazole Intermediate
- React 2-aminobenzenesulfonamide with thionyl chloride to form 2-chlorobenzenesulfonamide.
- Cyclize the intermediate with sodium nitrite and hydrochloric acid to obtain 2,1,3-benzothiadiazole.
-
Step 2: Synthesis of Indole Intermediate
- React indole-3-carboxaldehyde with a suitable Grignard reagent to form the corresponding alcohol.
- Oxidize the alcohol to obtain the indole-3-carboxylic acid.
-
Step 3: Coupling Reaction
- React the benzothiadiazole intermediate with piperazine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonyl-piperazine intermediate.
- Couple the sulfonyl-piperazine intermediate with the indole intermediate using a suitable base to obtain the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Piperazine-substituted derivatives.
Scientific Research Applications
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiadiazole moiety.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and neurological disorders.
Industry: Used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to cell proliferation, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-4-oxobutanoic acid
- [4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-piperazinyl]-[4-(1-pyrrolyl)phenyl]methanone
- 4-(2,1,3-Benzothiadiazol-4-ylsulfonyl)-1-piperazinylmethanone
Uniqueness
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is unique due to its specific combination of benzothiadiazole, piperazine, and indole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H21N5O3S2 |
|---|---|
Molecular Weight |
455.6 g/mol |
IUPAC Name |
1-[4-(2,1,3-benzothiadiazol-4-ylsulfonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C21H21N5O3S2/c27-20(9-8-15-14-22-17-5-2-1-4-16(15)17)25-10-12-26(13-11-25)31(28,29)19-7-3-6-18-21(19)24-30-23-18/h1-7,14,22H,8-13H2 |
InChI Key |
KABRYKCUPBZGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-(acetylamino)phenyl]-3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B12186520.png)

![Ethyl 1-[5-[(2-chlorophenyl)carbamoyl]-4,7-dioxo-1,2,3,4a,5,6,8,8a-octahydropyrido[2,3-d]pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B12186531.png)
![7-benzyl-8-methyl-1-phenyl-3-(propan-2-yl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12186536.png)
![3-[6-(Cycloheptylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanoic acid](/img/structure/B12186544.png)
![5-Bromo-2-methoxy-4-methyl-1-{[2-benzylbenzimidazolyl]sulfonyl}benzene](/img/structure/B12186548.png)


![N-[3-(1H-indol-1-yl)propanoyl]glycine](/img/structure/B12186571.png)
![(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12186572.png)

